2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione, also known as Indomethacin, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of various inflammatory disorders. It was first synthesized in 1963 by Philip Needleman, and since then, it has been extensively studied for its therapeutic potential and mechanism of action.
Mechanism of Action
2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione works by inhibiting the activity of both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting their synthesis, 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has various biochemical and physiological effects, including inhibition of prostaglandin synthesis, reduction of inflammation, pain relief, and fever reduction. It also has antiplatelet effects, which can reduce the risk of thrombosis and stroke.
Advantages and Limitations for Lab Experiments
2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has several advantages and limitations for lab experiments. It is a potent inhibitor of COX enzymes, making it a useful tool for studying the role of prostaglandins in various physiological processes. However, its non-specific inhibition of COX enzymes can also lead to unwanted side effects, such as gastrointestinal ulcers and bleeding.
Future Directions
There are several future directions for research on 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more selective COX inhibitors that can reduce inflammation without causing unwanted side effects. Another area of interest is the use of 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione in combination with other drugs for the treatment of various inflammatory disorders. Finally, the potential use of 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione in the treatment of cancer is also an area of active research.
Conclusion:
In conclusion, 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione is a widely used NSAID that has been extensively studied for its therapeutic potential and mechanism of action. It works by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has various biochemical and physiological effects, including inhibition of prostaglandin synthesis, reduction of inflammation, pain relief, and fever reduction. While it has several advantages for lab experiments, its non-specific inhibition of COX enzymes can also lead to unwanted side effects. There are several future directions for research on 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione, including the development of more selective COX inhibitors, the use of 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione in combination with other drugs, and its potential use in the treatment of cancer.
Scientific Research Applications
2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its therapeutic potential in various inflammatory disorders, including rheumatoid arthritis, osteoarthritis, gout, and ankylosing spondylitis. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, a group of inflammatory mediators.
properties
IUPAC Name |
2-(4-hydroxy-2-methylphenyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-9-8-10(17)6-7-13(9)16-14(18)11-4-2-3-5-12(11)15(16)19/h2-8,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEGOABFUKNNOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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